molecular formula C3H8ClNO2S B555959 DL-Cysteine hydrochloride CAS No. 10318-18-0

DL-Cysteine hydrochloride

Cat. No.: B555959
CAS No.: 10318-18-0
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-UHFFFAOYSA-N
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Description

Cysteine hydrochloride is a hydrochloride salt form of cysteine, a sulfur-containing non-essential amino acid. It is commonly used in various fields, including pharmaceuticals, food, and cosmetics, due to its antioxidant properties and role in protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cysteine hydrochloride can be synthesized through several methods. One common method involves the reduction of cystine, which is the oxidized dimer form of cysteine. The reduction process typically uses reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, cysteine hydrochloride is often produced through the hydrolysis of proteins, such as human hair or poultry feathers, followed by purification and crystallization. Another method involves the electrolytic reduction of cystine in an acidic medium, which is more cost-effective and yields a purer product .

Mechanism of Action

Cysteine hydrochloride exerts its effects primarily through its antioxidant properties. It participates in redox reactions, helping to maintain the redox balance within cells. It is also a precursor for the synthesis of glutathione, a critical antioxidant in the human body . The thiol group in cysteine can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Cysteine hydrochloride is often compared with other sulfur-containing amino acids, such as:

Uniqueness

Cysteine hydrochloride is unique due to its high solubility in water and its ability to participate in a wide range of biochemical reactions. Its antioxidant properties and role in protein synthesis make it a valuable compound in various fields .

Biological Activity

DL-Cysteine hydrochloride is a synthetic amino acid that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, toxicity, and therapeutic potential, supported by research findings and case studies.

Overview of this compound

This compound is the hydrochloride salt of cysteine, a non-essential amino acid that contains sulfur. It is crucial for protein synthesis and serves as a precursor for the antioxidant glutathione. The compound is soluble in water and has applications in pharmaceuticals, food processing, and as a dietary supplement.

  • Antioxidant Properties :
    • DL-Cysteine acts as an antioxidant through redox reactions, helping to neutralize free radicals and reduce oxidative stress in cells .
    • It contributes to the synthesis of glutathione, a major intracellular antioxidant that protects against cellular damage .
  • Metabolic Functions :
    • Cysteine is involved in the synthesis of proteins and enzymes, playing a role in metabolic pathways related to sulfur amino acids .
    • It can undergo various biochemical transformations including sulfation and methylation, influencing numerous metabolic processes.
  • Neuroprotective Effects :
    • Studies indicate that cysteine may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : The LD50 (lethal dose for 50% of the population) for this compound is approximately 1250 mg/kg in mice . Symptoms observed at lethal doses include respiratory depression and organ congestion.
  • Chronic Toxicity : A 4-week repeated-dose study on rats demonstrated renal injuries at high doses (2000 mg/kg/day), with findings such as increased reticulocyte counts and evidence of gastric erosion . The no-observed-adverse-effect level (NOAEL) was determined to be less than 500 mg/kg/day for both L- and D-cysteine.

Case Studies

  • Cystic Fibrosis :
    • A study investigated the use of cysteine as a mucolytic agent in patients with cystic fibrosis. Results indicated improved mucus clearance and reduced pulmonary infections due to its ability to break disulfide bonds in mucus proteins .
  • Acetaminophen Overdose :
    • DL-Cysteine has been used as an antidote for acetaminophen toxicity. It replenishes glutathione levels, mitigating liver damage caused by toxic metabolites of acetaminophen .

Table 1: Summary of Toxicological Findings

Study TypeDose (mg/kg/day)Observed EffectsNOAEL (mg/kg/day)
Acute Toxicity1250Respiratory depression, organ congestionNot established
Chronic Toxicity500-2000Renal injuries, gastric erosion<500

Table 2: Biological Effects of this compound

Biological ActivityMechanismReference
Antioxidant activityReduces oxidative stress
NeuroprotectionModulates neurotransmitter levels
Mucolytic effectsBreaks down mucus proteins

Properties

CAS No.

10318-18-0

Molecular Formula

C3H8ClNO2S

Molecular Weight

157.62 g/mol

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydron;chloride

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H

InChI Key

IFQSXNOEEPCSLW-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)S.Cl

Canonical SMILES

[H+].C(C(C(=O)O)N)S.[Cl-]

melting_point

Mp 175-178 ° dec.

Key on ui other cas no.

7048-04-6
52-89-1
10318-18-0

physical_description

Hygroscopic solid;  [Merck Index] White powder with an irritating odor;  Hygroscopic;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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